4-Bromo-2-cyclobutoxybenzoic acid
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Overview
Description
4-Bromo-2-cyclobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4-position and a cyclobutoxy group at the 2-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclobutoxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutoxybenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-cyclobutoxybenzoic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives.
Reduction: Formation of 2-cyclobutoxybenzoic acid.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
4-Bromo-2-cyclobutoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure with a fluorine atom instead of a cyclobutoxy group.
4-Bromo-2-chlorobenzoic acid: Similar structure with a chlorine atom instead of a cyclobutoxy group.
4-Bromo-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a cyclobutoxy group.
Uniqueness
4-Bromo-2-cyclobutoxybenzoic acid is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C11H11BrO3 |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-bromo-2-cyclobutyloxybenzoic acid |
InChI |
InChI=1S/C11H11BrO3/c12-7-4-5-9(11(13)14)10(6-7)15-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
InChI Key |
LOCMFKQDMLEMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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